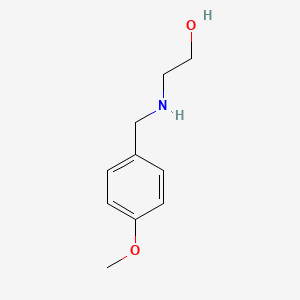

2-((4-Methoxybenzyl)amino)ethanol

概要

説明

2-((4-Methoxybenzyl)amino)ethanol is an organic compound with the molecular formula C10H15NO2 It consists of an ethanol backbone substituted with a 4-methoxybenzyl group and an amino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)amino)ethanol typically involves the reaction of 4-methoxybenzylamine with ethylene oxide. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

4-Methoxybenzylamine+Ethylene oxide→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions

2-((4-Methoxybenzyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of N,N-dimethyl-2-((4-methoxybenzyl)amino)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

2-((4-Methoxybenzyl)amino)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 2-((4-Methoxybenzyl)amino)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the methoxy and amino groups allows for hydrogen bonding and other interactions that can modulate its activity.

類似化合物との比較

Similar Compounds

- 2-((4-Methoxyphenyl)methylamino)ethanol

- 2-((4-Methoxybenzyl)amino)propanol

- 2-((4-Methoxybenzyl)amino)butanol

Uniqueness

2-((4-Methoxybenzyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

生物活性

2-((4-Methoxybenzyl)amino)ethanol is an organic compound with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. Its structure features a methoxybenzyl group linked to an amino group, which is further attached to an ethanol backbone. This unique configuration allows the compound to engage in various biological interactions, making it a subject of interest for pharmacological research.

The synthesis of this compound typically involves reductive amination, where 4-methoxybenzylamine reacts with ethanol in the presence of a reducing agent such as sodium cyanoborohydride. This method is efficient and yields high purity products, suitable for further biological evaluations.

Enzyme Modulation

Research indicates that this compound exhibits significant enzyme modulation properties. It has been shown to inhibit specific enzymes, which could be leveraged in therapeutic applications targeting various diseases. The compound's ability to modulate biological pathways suggests potential roles in drug development, particularly in conditions requiring enzyme inhibitors.

Antiproliferative Effects

In vitro studies have demonstrated that compounds structurally related to this compound exhibit antiproliferative activity against cancer cell lines. For instance, derivatives with similar structural motifs have shown IC₅₀ values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cell lines, indicating a promising avenue for anticancer therapies . Notably, these compounds displayed selectivity, causing minimal cytotoxicity in normal peripheral blood lymphocytes (IC₅₀ > 100 μM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the methoxy group enhances lipophilicity, which may facilitate better interaction with biological membranes and receptors. Comparative studies with structurally similar compounds highlight the importance of substituent positions on biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzylamine | Lacks ethanol moiety | Simpler structure |

| 1,1-Diphenyl-1-ethanol | Lacks methoxybenzyl and amino groups | Different applications |

| 2-((3-Methoxybenzyl)amino)ethanol | Methoxy position differs | Potentially different activities |

| 2-(Ethyl(4-methoxybenzyl)amino)ethanol | Ethyl substitution changes properties | Altered reactivity |

This table illustrates how variations in chemical structure can lead to differing biological activities, emphasizing the need for further exploration of these analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Anticancer Activity : A study reported that certain derivatives exhibited strong antiproliferative effects against leukemia and melanoma cell lines, suggesting that modifications to the methoxy and amino groups could enhance efficacy .

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that these compounds could serve as potential leads for developing new therapeutic agents targeting specific pathways involved in disease progression .

- Safety Profile : The selectivity observed in antiproliferative assays indicates a favorable safety profile, which is crucial for drug development processes aimed at minimizing adverse effects on normal cells .

特性

CAS番号 |

53332-62-0 |

|---|---|

分子式 |

C10H15NO2 |

分子量 |

181.23 g/mol |

IUPAC名 |

2-(4-methoxy-N-methylanilino)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-11(7-8-12)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |

InChIキー |

MPKJAXONTJGSCI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNCCO |

正規SMILES |

CN(CCO)C1=CC=C(C=C1)OC |

Key on ui other cas no. |

64834-63-5 |

ピクトグラム |

Irritant |

配列 |

G |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。